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Compound of Interest

Compound Name: 6-Bromohexanal

Cat. No.: B1279084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
bromohexanal, a valuable bifunctional molecule in organic synthesis. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in 6-bromohexanal.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

CHO ~9.79 Triplet (t)

CH₂Br ~3.40 Triplet (t)

α-CH₂ (to CHO) ~2.45 Multiplet (m)

β, γ-CH₂ 1.40 - 1.90 Multiplet (m)
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Note: The chemical shifts for the methylene protons in the middle of the chain overlap and

appear as a complex multiplet. Protons alpha to the aldehyde are expected to be the most

downfield of the methylene groups, typically around 2.4-2.5 ppm.[1][2][3][4]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their

electronic environments.

Carbon Assignment Chemical Shift (δ, ppm)

C=O ~202

C-6 (CH₂Br) ~33

C-2 (α to CHO) ~44

C-3, C-4, C-5 ~24, 32, 33

Note: The carbonyl carbon is significantly deshielded and appears at a very low field. The

carbon attached to the bromine is also deshielded compared to a standard alkane carbon. The

assignments for C-3, C-4, and C-5 are approximate and based on typical values for alkyl

chains with electronegative substituents.[5][6][7][8][9]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of 6-bromohexanal (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.[10] Tetramethylsilane (TMS)

is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition: Spectra are typically acquired on a Fourier-transform NMR

spectrometer with a field strength of 300 MHz or higher.[11] For ¹H NMR, a standard pulse

sequence is used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the

spectrum to single lines for each carbon.[10][12] Key acquisition parameters include the

spectral width, acquisition time, and relaxation delay.[11]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Characteristic IR Absorption Bands
The IR spectrum of 6-bromohexanal is expected to show characteristic absorption bands for

the aldehyde and alkyl bromide functional groups.

Functional Group Absorption Range (cm⁻¹) Description

C=O (Aldehyde) 1740-1720 Strong, sharp carbonyl stretch

C-H (Aldehyde) 2850-2800 & 2750-2700 Two weak to medium bands

C-H (Alkyl) 2960-2850
Medium to strong C-H

stretching

C-Br 690-515
Medium to strong C-Br

stretching

Note: The exact positions of the peaks can be influenced by the molecular environment.

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: For a liquid sample like 6-bromohexanal, a neat spectrum is typically

obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a

thin film.[13][14][15]

Instrumentation and Acquisition: The spectrum is recorded using a Fourier-transform infrared

(FT-IR) spectrometer.[14] A background spectrum of the clean salt plates is first recorded and

then automatically subtracted from the sample spectrum. The data is typically collected over a

range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Mass Spectrometry Data
The mass spectrum of 6-bromohexanal is expected to show a molecular ion peak and

characteristic fragment ions.
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m/z Ion Description

178/180 [M]⁺˙

Molecular ion peak (presence

of ⁷⁹Br and ⁸¹Br isotopes in a

~1:1 ratio)

99 [M - Br]⁺ Loss of a bromine radical

149/151 [M - CHO]⁺ Loss of the formyl group

44 [C₂H₄O]⁺˙
McLafferty rearrangement

product

Note: The molecular ion will appear as a pair of peaks of nearly equal intensity separated by 2

m/z units due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[16] The

fragmentation of aldehydes often involves α-cleavage and McLafferty rearrangement.[17][18]

[19]

Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization: A small amount of the 6-bromohexanal sample is

introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile

compounds. Electron Impact (EI) is a common ionization method where high-energy electrons

bombard the sample, causing ionization and fragmentation.[20][21][22][23][24]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A

detector then records the abundance of each ion.[22][24] The resulting mass spectrum is a plot

of relative intensity versus m/z.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 6-bromohexanal.
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Key Fragmentation Pathways of 6-Bromohexanal in MS
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Caption: Primary fragmentation pathways of 6-bromohexanal in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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